Product packaging for Hygrine-d3(Cat. No.:CAS No. 1246815-37-1)

Hygrine-d3

Cat. No.: B565556
CAS No.: 1246815-37-1
M. Wt: 144.23 g/mol
InChI Key: ADKXZIOQKHHDNQ-GTXKLNPESA-N
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Description

Significance of Stable Isotope Labeling in Contemporary Chemical Biology and Metabolomics

Stable isotope labeling holds significant importance in contemporary chemical biology and metabolomics. In metabolomics, it plays a critical role in elucidating metabolic pathways, fluxes, and regulation. numberanalytics.comsilantes.com By introducing stable isotope-labeled substrates into a biological system, researchers can monitor the incorporation of these labels into downstream metabolites, providing insights into the dynamics of metabolic networks. nih.govnumberanalytics.comtandfonline.commdpi.com This approach is invaluable for understanding cellular metabolism, identifying key regulatory nodes, and investigating the impact of various stimuli, such as environmental factors or drug treatments. numberanalytics.comsilantes.comckisotopes.com

Furthermore, stable isotope labeling is crucial for accurate metabolite identification and quantification, particularly in complex biological samples. nih.govckisotopes.com Using labeled analogs as internal standards helps to overcome matrix effects and variability introduced during sample preparation and analysis, leading to more reliable and reproducible quantitative data. nih.govisolife.nliroatech.com This is especially important for the accurate measurement of low-concentration metabolites. nih.gov The technique also aids in the structural elucidation of metabolites by allowing for the determination of elemental composition with high confidence. nih.gov

Research Paradigm of Deuterated Alkaloids: A Focus on Hygrine-d3

Alkaloids, a diverse class of naturally occurring chemical compounds containing primarily basic nitrogen atoms, are subjects of extensive research due to their wide range of biological activities and complex structures. scbt.com Deuterated alkaloids, where one or more hydrogen atoms are replaced by deuterium (B1214612), are valuable tools within this research paradigm. The substitution of hydrogen with deuterium can subtly alter the physical and chemical properties of the molecule, including metabolic stability and interaction with enzymes or receptors, due to the kinetic isotope effect. informaticsjournals.co.inresearchgate.netassumption.edunih.gov This makes deuterated alkaloids useful for studying metabolic pathways, determining pharmacokinetic properties, and investigating molecular interactions. scbt.cominformaticsjournals.co.inassumption.edu

Hygrine (B30402) is a pyrrolidine (B122466) alkaloid found predominantly in coca leaves. wikipedia.orgnih.gov As a constituent accompanying cocaine, its study is relevant in various analytical and biochemical contexts. Deuterated Hygrine, specifically this compound, is a form of Hygrine where three hydrogen atoms have been replaced by deuterium. This specific labeling pattern provides a distinct mass signature that is detectable by mass spectrometry, differentiating it from endogenous, unlabeled Hygrine.

Role of this compound as a Molecular Probe and Reference Standard in Academic Investigations

This compound serves as a valuable molecular probe and reference standard in academic investigations, particularly in analytical chemistry and metabolomics studies involving alkaloids. Its primary role as a reference standard is to enable the accurate quantification of Hygrine in various matrices. By adding a known amount of this compound to a sample, researchers can use techniques like Isotope Dilution Mass Spectrometry (IDMS) to precisely determine the concentration of unlabeled Hygrine. isolife.nl The labeled internal standard behaves almost identically to the analyte of interest during sample preparation and chromatographic separation, compensating for any variations or losses that may occur. isolife.nliroatech.com

In its capacity as a molecular probe, this compound can be utilized in metabolic studies. While detailed specific research findings solely on this compound as a metabolic probe were not extensively found in the immediate search results, the general principles of using deuterated compounds in metabolomics apply. numberanalytics.comtandfonline.commdpi.com Introducing this compound into a system could potentially allow researchers to track its metabolic fate or the activity of enzymes that process Hygrine, by monitoring the appearance of labeled metabolites. This can provide insights into the metabolic pathways involving Hygrine.

This compound is recognized as a synthetic chemistry reference tool and is available from suppliers specializing in stable isotopes and reference materials, indicating its established use in analytical and research laboratories for calibration and quantification purposes. lgcstandards.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1246815-37-1

Molecular Formula

C8H15NO

Molecular Weight

144.23 g/mol

IUPAC Name

1,1,1-trideuterio-3-[(2R)-1-methylpyrrolidin-2-yl]propan-2-one

InChI

InChI=1S/C8H15NO/c1-7(10)6-8-4-3-5-9(8)2/h8H,3-6H2,1-2H3/t8-/m1/s1/i1D3

InChI Key

ADKXZIOQKHHDNQ-GTXKLNPESA-N

SMILES

CC(=O)CC1CCCN1C

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C[C@H]1CCCN1C

Canonical SMILES

CC(=O)CC1CCCN1C

Synonyms

1-[(2R)-1-(Methyl-d3)-2-pyrrolidinyl]-2-propanone;  (+)-Hygrine-d3;  (+)-N-(Methyl-d3)-2-acetonylpyrrolidine;  (R)-(+)-Hygrine-d3;  D-(+)-Hygrine-d3; 

Origin of Product

United States

Synthetic Methodologies for Deuterated Hygrine Hygrine D3

Strategic Approaches to Deuterium (B1214612) Incorporation in Hygrine (B30402).

The introduction of deuterium into the hygrine molecule can be accomplished through various strategic approaches, each offering distinct advantages in terms of selectivity and efficiency. These strategies primarily revolve around either the direct exchange of protons for deuterons on a pre-formed hygrine skeleton or the use of deuterated precursors in the synthetic sequence.

Regioselective Deuteration for Defined Isotopic Enrichment.

Regioselective deuteration allows for the precise placement of deuterium atoms at specific, metabolically relevant positions within the hygrine molecule. This is crucial for studying the kinetic isotope effect on metabolic pathways. Common methods for achieving regioselectivity include acid- or base-catalyzed hydrogen-deuterium (H/D) exchange and metal-catalyzed deuteration.

For the hygrine structure, the protons alpha to the carbonyl group in the acetonyl side chain are particularly susceptible to base-catalyzed H/D exchange. Treatment of hygrine with a deuterated base in a deuterated solvent, such as sodium deuteroxide in D₂O, can facilitate the exchange of these protons. The conditions for such an exchange must be carefully controlled to prevent side reactions or racemization.

Metal-catalyzed methods, employing catalysts such as iridium or rhodium complexes, can direct deuterium to specific C-H bonds. While broadly applicable, the development of a specific catalyst system for hygrine would require empirical screening to achieve the desired regioselectivity and avoid unwanted side reactions.

A representative table of potential regioselective deuteration conditions is provided below.

EntryDeuterium SourceCatalyst/BaseSolventTemperature (°C)Potential Deuteration Site
1D₂ONaODDioxane50Alpha to carbonyl
2D₂ gasIridium ComplexTHF25Pyrrolidine (B122466) ring C-H bonds
3Deuterated formic acid--80Reductive amination precursor

Precursor-Based Deuterium Labeling Techniques.

An alternative and often more controlled method for producing Hygrine-d3 involves the use of deuterated starting materials in a de novo synthesis. This approach ensures that the deuterium atoms are incorporated at specific locations from the outset, avoiding the potentially harsh conditions of direct H/D exchange on the final molecule.

One plausible route for the synthesis of hygrine involves the condensation of a pyrrolidine derivative with a deuterated acetone (B3395972) equivalent. For example, the use of commercially available acetone-d6 (B32918) in a condensation reaction with a suitable N-methylpyrrolidine precursor would directly yield hygrine with a perdeuterated acetonyl side chain.

Another precursor-based strategy involves the use of deuterated reducing agents. If the synthesis of hygrine proceeds through the reduction of an intermediate containing a double bond or a carbonyl group, employing a deuterated reducing agent such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) can introduce deuterium atoms with high specificity.

Chemical Synthesis Pathways of this compound.

The de novo chemical synthesis of this compound allows for precise control over the location and number of incorporated deuterium atoms. These pathways can be designed to be enantioselective, yielding specific stereoisomers of the deuterated compound.

Enantioselective Synthesis of Deuterated Hygrine Analogues.

The biological activity of hygrine is dependent on its stereochemistry. Therefore, enantioselective synthetic routes are highly desirable. A catalytic asymmetric strategy combining H/D exchange with an azomethine ylide-involved 1,3-dipolar cycloaddition has been shown to be effective for producing enantioenriched α-deuterated pyrrolidine derivatives. rsc.org This methodology could be adapted for the synthesis of this compound.

This approach could involve the in-situ generation of a deuterated azomethine ylide from a glycine-derived precursor in the presence of D₂O, followed by a cycloaddition reaction with a suitable dipolarophile to construct the pyrrolidine ring with a deuterium atom at a stereogenic center. rsc.org The subsequent elaboration of the side chain would lead to the desired enantiomerically enriched this compound.

Microbial deuteration presents another avenue for enantioselective synthesis. rsc.org Specific yeast strains can perform reductive deuteration with a high degree of isotopic labeling and enantioselectivity. rsc.org A potential substrate for such a biotransformation could be an unsaturated precursor of hygrine, which would be reduced and deuterated by the microbial system to yield chiral this compound.

Optimization of Synthetic Yields for this compound Production.

The optimization of synthetic yields is a critical aspect of producing this compound for research and potential applications. Key parameters that require careful tuning include reaction conditions, catalyst loading, and purification methods.

For multi-step syntheses, the efficiency of each individual step is paramount. The table below outlines potential areas for optimization in a hypothetical synthesis of this compound.

Synthetic StepParameter for OptimizationTarget Outcome
Deuterium ExchangeBase concentration and reaction timeMaximize deuterium incorporation (>98%) while minimizing side products.
Condensation ReactionStoichiometry of reactants and catalystImprove reaction conversion and minimize the formation of impurities.
Reductive AminationChoice of deuterated reducing agent and pHAchieve high diastereoselectivity and yield of the target amine.
PurificationChromatographic conditions (stationary and mobile phase)Obtain high purity this compound (>99%) with good recovery.

Advanced Analytical Characterization and Quantification of Hygrine D3

Mass Spectrometry-Based Techniques.

Mass spectrometry (MS) is the cornerstone for the analysis of isotopically labeled compounds like Hygrine-d3. texilajournal.com This technique offers unparalleled sensitivity and selectivity, making it ideal for quantitative bioanalysis where analytes are often present at low concentrations within intricate biological environments. bioanalysis-zone.com The use of deuterated internal standards in MS-based methods is considered a best practice to correct for variability during sample preparation and instrumental analysis. scispace.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for the quantification of small molecules in biological fluids due to its high specificity and sensitivity. nih.gov The coupling of liquid chromatography for physical separation with tandem mass spectrometry for detection allows for the accurate measurement of analytes like hygrine (B30402), with this compound used to ensure analytical robustness. lcms.cz

The development of a robust LC-MS/MS method requires the careful optimization of both chromatographic and mass spectrometric conditions. The primary role of this compound in this context is to serve as an internal standard (IS), mimicking the analyte of interest (unlabeled hygrine) through the entire analytical process, from extraction to detection. clearsynth.com This co-elution and similar ionization behavior corrects for potential variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement. scispace.com

Method validation is performed according to internationally accepted guidelines to ensure the assay is reliable and reproducible. Key validation parameters include linearity, accuracy, precision, selectivity, recovery, and stability. A deuterated IS is particularly advantageous as it has nearly identical physicochemical properties to the analyte, leading to similar extraction recovery and chromatographic retention times. researchgate.net

Below is a table representing typical validation results for an LC-MS/MS method using a deuterated internal standard.

Table 1: Representative Validation Summary for an LC-MS/MS Assay

Validation Parameter Acceptance Criteria Typical Result
Linearity (r²) ≥ 0.99 0.998
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 10 0.5 ng/mL
Intra-day Precision (%CV) < 15% 4.5% - 8.2%
Inter-day Precision (%CV) < 15% 6.1% - 9.5%
Accuracy (% Bias) Within ±15% -7.3% to +5.4%
Matrix Effect (%CV) < 15% 11.2%

| Recovery (%) | Consistent and reproducible | 85.7% |

Analyzing compounds in complex biological matrices such as blood, plasma, or urine presents significant challenges due to the presence of endogenous interfering substances. texilajournal.com These substances can affect the ionization efficiency of the target analyte, a phenomenon known as the matrix effect. clearsynth.com The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these matrix effects. lcms.cz Because this compound co-elutes with and is chemically indistinguishable from native hygrine, it experiences the same degree of ion suppression or enhancement, ensuring the ratio of analyte to internal standard remains constant and allowing for accurate quantification. scispace.com

Sample preparation often involves protein precipitation or liquid-liquid extraction to remove the bulk of matrix components before injection into the LC-MS/MS system. texilajournal.com The efficiency of these extraction steps can vary between samples. By adding a known amount of this compound at the beginning of the sample preparation process, any loss of the analyte during extraction is mirrored by a proportional loss of the internal standard, thus preserving the accuracy of the final quantitative result.

Table 2: Extraction Recovery and Matrix Effect Data

Matrix Analyte Concentration Mean Recovery (%) Matrix Effect (%)
Human Plasma Low QC (1.5 ng/mL) 84.2 91.5 (Suppression)
High QC (400 ng/mL) 86.1 93.2 (Suppression)
Human Urine Low QC (1.5 ng/mL) 88.9 105.3 (Enhancement)

Gas Chromatography-Mass Spectrometry (GC-MS) for Deuterated Alkaloid Analysis.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds, including many alkaloids. researchgate.net For alkaloids like hygrine, derivatization may be employed to increase volatility and improve chromatographic peak shape. nih.gov GC-MS offers high chromatographic resolution and provides characteristic mass spectra that are useful for structural elucidation and confirmation. researchgate.net In quantitative methods, a deuterated analogue such as this compound serves as an excellent internal standard, similar to its function in LC-MS/MS. nih.gov

Isotope ratio measurement GC-MS (irm-GC-MS) is a specialized analytical technique used to determine the isotopic composition of a compound with extremely high precision. fmach.it This method is particularly valuable for studying biosynthetic pathways. nih.gov By administering a labeled precursor to a biological system (e.g., a plant or cell culture), researchers can trace the incorporation of the label into downstream metabolites.

In the context of this compound, irm-GC-MS could be used to elucidate the biosynthetic pathway of hygrine. For example, if a deuterated precursor like D-glucose is supplied, the degree of deuterium (B1214612) incorporation into the resulting hygrine molecules can be precisely measured. nih.gov This information helps to map the metabolic route and understand the enzymatic steps involved in its formation. The analysis of the resulting this compound and its specific isotopic enrichment pattern provides insights into the dynamic nature of its biosynthesis. nih.gov

Single Cell Mass Spectrometry (scMS) for Deuterated Hygrine Tracking.

Single-cell mass spectrometry (scMS) represents a frontier in analytical science, enabling the chemical analysis of individual cells. youtube.com This technique provides unprecedented insight into cellular heterogeneity, which is often masked in bulk sample analyses. youtube.com Techniques like multi-isotope imaging mass spectrometry (MIMS), a form of secondary ion mass spectrometry, can visualize the subcellular distribution of isotopically labeled molecules. nih.gov

Theoretically, scMS could be employed to track the fate of deuterated precursors or this compound at the single-cell level. By introducing a deuterated substrate involved in the hygrine biosynthetic pathway, MIMS could potentially map the localization of the resulting deuterated hygrine within specific organelles or cellular compartments. nih.gov This would offer a powerful method to study metabolic processes and compound trafficking with high spatial resolution, moving beyond simple quantification to understand the compound's functional context within the cell. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and analysis of organic molecules, including isotopically labeled compounds like this compound. By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and dynamic processes. For deuterated compounds, specific NMR methodologies are employed to leverage the presence of deuterium for both structural and metabolic investigations.

Deuterium (²H) NMR spectroscopy, also known as Deuterium Metabolic Imaging (DMI) or Deuterium Metabolic Spectroscopy (DMS), is a powerful and robust method for mapping metabolic pathways in vivo and in vitro. nih.gov The technique relies on the administration of a deuterium-labeled substrate, such as this compound, and subsequent monitoring of the fate of the deuterium label as the compound is metabolized. nih.gov

The utility of ²H NMR in metabolic studies stems from several favorable characteristics of the deuterium nucleus. The natural abundance of deuterium is extremely low (approximately 0.01%), which means there is minimal background signal, allowing for the clear detection of the administered labeled compound and its metabolic products. nih.gov Furthermore, deuterium's short relaxation times permit rapid data acquisition without signal saturation, enhancing the sensitivity of the experiment. nih.gov

In a metabolic study involving this compound, ²H NMR spectra would be acquired over time following its introduction into a biological system. The initial spectrum would show a signal corresponding to the chemical shift of the deuterium atoms in the parent this compound molecule. As metabolism proceeds, new peaks would appear in the spectrum, corresponding to the formation of deuterated metabolites. By identifying the chemical shifts of these new signals, researchers can identify the metabolic products and trace the biotransformation pathway of this compound. This approach allows for the non-invasive, real-time observation of metabolic fluxes and pathway dynamics. nih.gov

Table 1: Hypothetical ²H NMR Data for a Metabolic Study of this compound This table presents hypothetical chemical shifts for illustrative purposes, demonstrating how different metabolites could be distinguished.

Compound Deuterated Position Hypothetical Chemical Shift (δ, ppm) Metabolic Stage
This compound -CO-CD₃ ~2.1 Parent Compound
Metabolite A N-CD₃ ~2.3 Demethylation Product
Metabolite B α-carbonyl C-D ~2.5 Oxidation Product
Heavy Water (D₂O) D₂O ~4.7 Final Exchange Product

While ²H NMR is excellent for metabolic tracing, a comprehensive structural characterization of this compound requires a multi-nuclear approach, integrating data from ¹H, ¹³C, and potentially ¹⁵N NMR spectroscopy. nih.gov This combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecule's atomic connectivity and spatial arrangement. omicsonline.org

The characterization process typically involves the following steps:

¹H NMR: A standard proton NMR spectrum reveals the number of different proton environments and their integrations. In this compound, the signal corresponding to the protons on the methyl group adjacent to the carbonyl would be absent, confirming the position of deuteration.

¹³C NMR: The carbon NMR spectrum shows all unique carbon atoms in the molecule. The carbon atom bonded to the deuterium atoms (the -CD₃ group) will exhibit a characteristic multiplet signal due to ¹³C-²H coupling and will have a slightly different chemical shift compared to the corresponding -CH₃ group in unlabeled hygrine.

2D NMR (COSY, HSQC, HMBC): Two-dimensional correlation experiments are essential for assembling the molecular structure.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. This would definitively confirm the absence of protons on the deuterated carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the entire carbon skeleton and identifying the position of functional groups.

By combining these techniques, a full and unambiguous assignment of all proton and carbon signals can be achieved, verifying the structure of this compound and confirming the specific site of isotopic labeling.

Table 2: Summary of Expected Multi-Nuclear NMR Observations for this compound

NMR Experiment Nucleus Observed Key Information Provided for this compound
1D ¹H NMR ¹H Absence of signal for the methyl protons adjacent to the carbonyl.
1D ¹³C NMR ¹³C Signal for the deuterated carbon appears as a multiplet with an altered chemical shift.
2D COSY ¹H-¹H Establishes proton-proton connectivity within the pyrrolidine (B122466) ring.
2D HSQC ¹H-¹³C Confirms which protons are attached to which carbons; shows no correlation for the deuterated carbon.
2D HMBC ¹H-¹³C Reveals long-range correlations to establish the full molecular structure and confirm the position of the deuterated group relative to the rest of the molecule.

Other Chromatographic and Spectroscopic Methods for Deuterated Hygrine

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of alkaloids and their analogs. oregonstate.edu When coupled with an advanced detector like a mass spectrometer (MS), the resulting HPLC-MS or LC-MS technique becomes exceptionally powerful for analyzing deuterated compounds such as this compound. ucl.ac.uk

In a typical LC-MS analysis, the sample is first separated based on its physicochemical properties by the HPLC column. For alkaloids, reversed-phase chromatography is commonly used. ucl.ac.uk While this compound and its non-deuterated counterpart, Hygrine, are chemically very similar, there can be a slight difference in their retention times due to the isotope effect, though in many cases they co-elute. mdpi.com

The key to the analysis is the mass spectrometer, which detects molecules based on their mass-to-charge ratio (m/z). Since deuterium is heavier than hydrogen, this compound has a higher molecular weight than Hygrine. The MS detector can easily distinguish between the two compounds. For this compound, where three hydrogen atoms are replaced by deuterium, the molecular ion peak will appear at an m/z value that is 3 units higher than that of unlabeled Hygrine.

This capability is fundamental to the primary application of this compound: its use as an internal standard for the accurate quantification of Hygrine in complex biological samples. nih.gov By adding a known amount of this compound to a sample, the ratio of the MS signal of the analyte (Hygrine) to the internal standard (this compound) can be used to calculate the precise concentration of Hygrine, correcting for any sample loss during preparation or variations in instrument response. amolf.nlmdpi.com

Table 3: Illustrative HPLC-MS Parameters for the Analysis of this compound

Parameter Setting Purpose
HPLC System
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) Separation of the analyte from the matrix.
Mobile Phase Gradient of Acetonitrile and Water with 0.1% Formic Acid Elution of the compound from the column.
Flow Rate 0.3 mL/min Controls retention time and peak shape.
Column Temperature 40 °C Ensures reproducible chromatography.
Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+) Efficiently ionizes the alkaloid molecule.
Monitored Transition (Hygrine) m/z 142 → m/z 82 (Hypothetical) Specific fragmentation for quantification of unlabeled Hygrine.
Monitored Transition (this compound) m/z 145 → m/z 82 or 85 (Hypothetical) Specific fragmentation for quantification of the deuterated internal standard.

Other spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provide complementary information for the characterization of this compound. nih.govnih.gov

FTIR Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. semanticscholar.org The FTIR spectrum of this compound would show characteristic absorption bands for its key functional groups, such as the carbonyl (C=O) stretch (typically around 1715 cm⁻¹) and the C-N stretch of the pyrrolidine ring. A key distinguishing feature in the spectrum of this compound compared to unlabeled Hygrine would be the presence of C-D (carbon-deuterium) bond vibrations. C-D stretching vibrations appear at a significantly lower frequency (around 2100-2250 cm⁻¹) than the corresponding C-H stretches (around 2850-3000 cm⁻¹). This provides direct and unambiguous evidence of successful deuteration.

Table 4: Expected Characteristic FTIR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Significance for this compound
C-H (alkane) Stretch 2850 - 2960 Confirms aliphatic C-H bonds in the pyrrolidine ring.
C=O (ketone) Stretch ~1715 Confirms the presence of the carbonyl group.
C-N (amine) Stretch 1020 - 1250 Confirms the C-N bond within the pyrrolidine ring.
C-D (deuterated methyl) Stretch 2100 - 2250 Direct evidence of deuteration. This band is absent in unlabeled Hygrine.

Applications of Hygrine D3 in Biosynthetic Pathway Elucidation of Tropane Alkaloids

Tracing Metabolic Precursors and Intermediates with Hygrine-d3

Labeled hygrine (B30402) has been employed in feeding experiments to trace its incorporation into tropane (B1204802) alkaloids in various plant species, including Datura species. These studies aim to determine if and how the carbon skeleton of hygrine is utilized in the formation of the tropane ring and subsequent alkaloids. Early radiolabeling studies suggested hygrine as a potential intermediate derived from the condensation of the N-methyl-Δ¹-pyrrolinium cation and an acetate-derived unit. msu.edumdpi.comiastate.edu

Elucidating the Incorporation of Deuterated Hygrine into Tropane Ring Systems

Experiments using labeled hygrine, including deuterated forms, have provided data on its incorporation into the tropane ring of alkaloids such as hyoscyamine (B1674123) and scopolamine. While some earlier studies indicated incorporation, particularly favoring the (2R)-isomer of hygrine in certain species like Datura inoxia, later studies utilizing stable isotopes have led to a revised understanding, suggesting that hygrine might not be a direct, freely diffusible intermediate in the primary biosynthetic route to these specific alkaloids. msu.eduutm.mxmdpi.com Instead, it is now considered more likely that hygrine can be formed as a decarboxylation product of a β-ketoester intermediate that arises from the condensation of the N-methyl-Δ¹-pyrrolinium cation and a malonyl-CoA derived unit. mdpi.comnih.gov Despite this, the use of labeled hygrine in these studies was crucial for challenging initial hypotheses and refining the proposed biosynthetic pathway.

Studies with other deuterated precursors, such as [2-¹³C, 2-²H₃]-acetate, have shown symmetrical incorporation patterns into the tropane ring carbons (specifically C-6 and C-7) in Datura stramonium, supporting the involvement of symmetrical intermediates like putrescine in the early stages of the pathway leading to the N-methyl-Δ¹-pyrrolinium cation. dur.ac.ukresearchgate.net While this doesn't directly involve this compound, it illustrates the power of deuterium (B1214612) labeling in revealing symmetrical intermediates and challenging linear pathway assumptions.

An example of incorporation data from feeding studies with a labeled precursor (sodium [2-¹³C,2-²H₃]-acetate) into littorine (B1216117) and hyoscyamine in D. stramonium transformed root cultures is shown below, demonstrating the type of quantitative data obtained in these experiments using stable isotopes. dur.ac.uk

Compoundm/z (M)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Littorine28923.7625.718.674.683.721.27
Hyoscyamine28912.7813.284.382.332.120.80

Note: Values are incorporation percentages after subtracting natural abundance. This table illustrates how isotopic enrichment at different mass increments is measured to determine precursor incorporation. dur.ac.uk

Enzyme Mechanism Studies with Deuterated Hygrine

Deuterated substrates are invaluable in enzyme mechanism studies, particularly for investigating kinetic isotope effects which can reveal the rate-limiting steps and the nature of transition states. While direct studies on enzymes utilizing this compound as a substrate in the main tropane alkaloid pathway are not extensively detailed in the provided information (likely due to hygrine's revised status as a non-direct intermediate), the principle of using deuterated hygrine to probe enzyme activity and mechanism in related transformations holds. Enzymes involved in the formation of the N-methyl-Δ¹-pyrrolinium cation or the subsequent condensation steps could potentially be studied using deuterated analogues of their proposed substrates or products, including hygrine or its precursors/derivatives. mdpi.commdpi.comscience.gov

Probing Stereochemical Aspects of Enzymatic Transformations via Deuterated Hygrine

Stereochemical investigations of enzymatic reactions in tropane alkaloid biosynthesis have been conducted using labeled precursors. For instance, the stereoselectivity of tropinone (B130398) reductases (TR-I and TR-II), which determine the configuration of the hydroxyl group in tropine (B42219) and pseudotropine, has been studied. mdpi.comresearchgate.netmdpi.com While specific examples using deuterated hygrine to probe stereochemistry at an enzymatic step are not prominent in the search results, deuterated analogues of substrates or intermediates, including hygrine or molecules structurally close to where hygrine is formed, could be used to investigate the stereochemical course of enzymatic reactions by analyzing the location and retention/loss of deuterium in the product. The differential incorporation of (2R)- and (2S)-hygrine observed in some earlier studies highlights the potential for stereospecificity in the metabolic steps involving hygrine or its related compounds. utm.mx

Dynamic Flux Analysis of Biosynthetic Pathways Utilizing this compound

Dynamic flux analysis aims to quantify the flow of metabolites through a biosynthetic pathway under different conditions. Isotopically labeled precursors, such as this compound, are essential for this type of analysis. By feeding labeled hygrine and measuring the rate of labeling in downstream tropane alkaloids over time, researchers can estimate the metabolic flux through the parts of the pathway connected to hygrine. Although hygrine's position in the main pathway is debated, it is present in tropane-producing plants and its metabolic fate can still be studied using labeled forms to understand its turnover and contribution to various metabolic pools, including potential side products like cuscohygrine. mdpi.commdpi.com

Spatial and Temporal Resolution of Alkaloid Biosynthesis in Plant Systems using Deuterated Hygrine

The biosynthesis of secondary metabolites in plants is often compartmentalized at the cellular and tissue levels and can vary with developmental stage. Techniques like mass spectrometry imaging (MSI) coupled with the use of labeled precursors allow for the visualization of metabolite distribution within plant tissues and tracking the temporal accumulation of labeled compounds. While specific studies using this compound for spatial and temporal resolution of tropane alkaloid biosynthesis are not detailed in the provided results, deuterated hygrine could, in principle, be applied in such experiments. By feeding this compound to plants or plant tissues and analyzing the distribution of the label in hygrine and related alkaloids over time using MSI, researchers could gain insights into where and when hygrine is metabolized or accumulates, contributing to the understanding of the spatial and temporal organization of the broader tropane alkaloid pathway.

Hygrine D3 in Advanced Metabolic Research and Imaging Methodologies

Deuterium (B1214612) Metabolic Imaging (DMI) and Deuterium Magnetic Resonance Spectroscopy (DMS) Principles

Deuterium Metabolic Imaging (DMI) and Deuterium Magnetic Resonance Spectroscopy (DMS) represent innovative, non-invasive magnetic resonance (MR)-based methods for mapping metabolic pathways in vivo. thieme-connect.comresearchgate.net These techniques utilize substrates enriched with deuterium (²H), a non-radioactive, stable isotope of hydrogen, to track their conversion into various metabolic products. thieme-connect.comnih.gov By detecting the unique spectral signature of deuterium, researchers can generate three-dimensional maps of metabolic activity, offering insights that go beyond simple glucose uptake to reveal downstream metabolic processes. nih.govebi.ac.uk

The methodology is robust and can often be implemented on existing clinical MRI scanners with minimal modifications. ebi.ac.uk A typical DMI study involves the administration of a deuterated substrate, such as [6,6-²H₂]glucose or [²H₃]acetate, followed by a period to allow for metabolism. thieme-connect.comebi.ac.uk Subsequently, a 3D MR spectroscopic imaging (MRSI) study is performed to acquire the deuterium signal. thieme-connect.com The resulting data is then quantified to create metabolic maps that can be overlaid on anatomical MR images, providing a detailed view of biochemical processes within tissues. thieme-connect.comnih.gov

Foundational Aspects of Deuterium Magnetic Resonance for In Vivo Metabolism Research

The use of deuterium for in vivo metabolic research is founded on several favorable characteristics of the ²H nucleus. researchgate.net Deuterium has a low natural abundance (approximately 0.0115%), which means that the administration of a ²H-enriched substrate provides a strong signal with minimal background interference. nih.govtechnologynetworks.com This eliminates the need for complex techniques to suppress signals from naturally abundant molecules like water or lipids, a common challenge in proton (¹H) MRS. researchgate.net

Furthermore, the MR properties of deuterium are advantageous for in vivo studies. The short T1 relaxation times of deuterium allow for rapid signal averaging, which enhances MR sensitivity. researchgate.net The low resonance frequency and the simplicity (sparsity) of deuterium spectra provide a relative immunity to magnetic field inhomogeneity, contributing to the robustness of the technique. researchgate.netnih.gov These foundational aspects combine to make DMI and DMS powerful tools for observing metabolic processes in real-time within a living organism, distinguishing them from other MRS techniques that may be limited by complexity or the short lifetime of their signals. researchgate.netnih.gov

General Applications of Deuterated Tracers in Metabolic Pathway Research

Deuterated tracers are versatile tools for investigating a wide array of metabolic pathways. Stable isotope tracing allows a specific metabolic substrate to be followed as it is converted into downstream products, providing unparalleled insights into the metabolic wiring of cells and organisms. nsf.gov This approach is a powerful method for understanding the impact of disease, genetic alterations, or therapeutic interventions on metabolism. nsf.gov

Common applications include the study of energy metabolism. For instance, [6,6′-²H₂]glucose is frequently used to probe glycolysis and the tricarboxylic acid (TCA) cycle. thieme-connect.com In studies of brain tumors, DMI has been used to visualize the Warburg effect, where cancer cells exhibit increased glycolysis and lactate (B86563) production even in the presence of oxygen. nih.govebi.ac.uk This is observed as an increase in deuterated lactate and a decrease in deuterated glutamate (B1630785) and glutamine, providing a distinct metabolic signature of the tumor compared to healthy brain tissue. nih.govnih.gov Other deuterated tracers, like ²H₃-acetate, are used to study fatty acid oxidation and other metabolic pathways. mdpi.com The ability to use a variety of affordable and accessible ²H-enriched substrates makes DMI a flexible platform for exploring diverse metabolic questions in both preclinical research and clinical settings. researchgate.netnih.gov

Quantitative Assessment of Metabolic Turnover and Flux Rates using Hygrine-d3 as a Probe

A comprehensive review of scientific literature and research databases did not yield specific studies or data on the use of this compound as a probe for the quantitative assessment of metabolic turnover and flux rates using Deuterium Metabolic Imaging (DMI) or Deuterium Magnetic Resonance Spectroscopy (DMS). While the principles of using deuterated tracers to measure metabolic fluxes are well-established, the application of this compound for this purpose is not documented in available research.

Elucidation of Specific Metabolic Transformations Involving this compound

There is currently no available scientific literature detailing the specific metabolic transformations of this compound as elucidated through advanced imaging methodologies like DMI or DMS. Research has focused on other deuterated compounds, such as deuterated glucose and acetate, to trace major energy metabolism pathways. The metabolic fate and specific biochemical conversions of this compound within a biological system have not been reported in the context of these techniques.

Theoretical and Computational Investigations Involving Deuterated Hygrine

Quantum Chemical Calculations on Isotopic Effects in Hygrine (B30402) Reactivity.

Quantum chemical calculations are employed to study the electronic structure and properties of molecules. When applied to deuterated compounds like hygrine-d3, these calculations can help elucidate the impact of deuterium (B1214612) on reactivity. Isotopic substitution, particularly with deuterium, can lead to kinetic isotope effects (KIEs). ebsco.comlibretexts.orgwikipedia.org A KIE is the change in the reaction rate of a chemical reaction when an atom is replaced by one of its isotopes. wikipedia.org This effect is primarily a quantum mechanical phenomenon related to the differences in vibrational frequencies between isotopologues. ebsco.comwikipedia.org Heavier isotopes, like deuterium, have lower vibrational frequencies and lower zero-point energies compared to their lighter counterparts (protium). libretexts.orgwikipedia.org This difference in energy can affect the activation energy barrier of a reaction, leading to different reaction rates. libretexts.orgwikipedia.org

Primary kinetic isotope effects occur when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. wikipedia.orgepfl.ch Secondary kinetic isotope effects are observed when the isotopic substitution is at a position other than the bond-breaking or forming site, but still influences the reaction rate. libretexts.orgwikipedia.orgepfl.ch Deuterium substitution often leads to significant KIEs due to the relatively large mass difference between hydrogen and deuterium. libretexts.orgwikipedia.org Quantum chemical calculations can predict these KIEs by computing the vibrational frequencies and transition states of the reactions involving both the protium (B1232500) and deuterium-substituted species. wikipedia.orgmdpi.com

Zero-point energies: The minimum energy a molecule possesses even at absolute zero, which is influenced by isotopic mass. libretexts.orgwikipedia.org

Vibrational frequencies: How atoms in a molecule vibrate, which are lower for heavier isotopes. ajchem-a.comlibretexts.orgwikipedia.org

Transition state structures and energies: The high-energy intermediate state in a chemical reaction, the energy of which is affected by isotopic substitution. libretexts.orgwikipedia.orgmdpi.com

Rate constants: The proportionality constant relating the rate of a reaction to the concentrations of the reactants, allowing for the calculation of the KIE (kH/kD). wikipedia.orgmdpi.com

Such calculations could provide valuable data on how deuteration at specific positions in the hygrine molecule affects its reaction pathways and rates in various chemical transformations.

Molecular Modeling and Simulation of Deuterated Hygrine and its Interactions.

Molecular modeling and simulation techniques, such as molecular dynamics (MD) simulations, are used to study the dynamic behavior of molecules and their interactions over time. nih.govverisimlife.comfrontiersin.org These methods can provide insights into molecular conformations, flexibility, and how molecules interact with their environment or other molecules. nih.govverisimlife.commdpi.com

For this compound, molecular modeling and simulation could be used to investigate:

Conformational analysis: How the three-dimensional structure of this compound changes over time and the relative stabilities of different conformers.

Interactions with other molecules: How this compound interacts with solvents, proteins, or other biological molecules. frontiersin.orgmdpi.com This is particularly relevant for understanding its behavior in biological systems, although the scope of this article is limited to theoretical investigations.

Effects of deuteration on molecular properties: While structural properties are generally less affected by deuteration compared to spectroscopic or kinetic properties ajchem-a.com, simulations could potentially reveal subtle differences in dynamic behavior or interaction patterns due to the increased mass of deuterium. ajchem-a.com

Molecular dynamics simulations involve calculating the forces between atoms based on a defined force field and simulating their motion over time. nih.govfrontiersin.org Force fields are mathematical functions that describe the potential energy of a system based on the positions of its atoms. nih.gov

Specific molecular modeling or simulation studies focusing solely on this compound were not found in the provided search results. However, the general principles and applications of molecular modeling and simulation to study molecular behavior and interactions, as described in the search results, are applicable. nih.govverisimlife.comfrontiersin.orgmdpi.comnih.gov These studies would typically involve:

Building a molecular model: Creating a 3D representation of this compound. nih.gov

Defining a force field: Selecting or developing parameters that describe the interactions between atoms in this compound and its environment. nih.govfrontiersin.org

Running simulations: Performing MD or other types of simulations to observe the system's behavior over a specific time period. nih.govverisimlife.comfrontiersin.orgnih.gov

Analyzing trajectories: Processing the simulation data to extract information about molecular properties, conformations, and interactions. mdpi.com

Such simulations could complement quantum chemical calculations by providing a dynamic perspective on the behavior of deuterated hygrine and how isotopic substitution might influence its interactions in various environments.

Future Directions and Emerging Research Avenues for Hygrine D3

Integration of Hygrine-d3 Research with Systems Biology and Multi-Omics Approaches

Systems biology aims to understand biological systems holistically by integrating data from multiple molecular layers. brjac.com.brnih.gov Multi-omics approaches, encompassing genomics, transcriptomics, proteomics, and metabolomics, are crucial for this integration. brjac.com.brnih.govnih.gov Deuterated compounds, including potentially this compound, can play a significant role in these studies, particularly within metabolomics and lipidomics. riconnected.org.au

The use of deuterium (B1214612) labeling allows researchers to track the metabolic fate of compounds within biological systems with greater accuracy than unlabeled counterparts. fiveable.mesimsonpharma.com By introducing this compound into a biological system (e.g., cell culture, organism), its metabolic transformation and distribution can be monitored using advanced mass spectrometry techniques. This can provide insights into the enzymes involved in hygrine (B30402) metabolism, the pathways it influences, and the potential formation of deuterated metabolites. Integrating this metabolic information with data from other omics layers (e.g., changes in gene or protein expression in response to this compound exposure) can help build a more comprehensive picture of its biological effects within a systems biology framework. nih.gov

Research in alkaloid biosynthesis has already benefited from multi-omics analysis, leading to the identification and engineering of enzymes involved in their production. acs.org Applying similar integrated approaches with this compound could help elucidate the complexities of hygrine's role in biological systems or the impact of deuteration on its interactions within these systems.

Advancements in High-Throughput Screening and Microscale Analysis of Deuterated Alkaloids

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid assessment of large compound libraries against biological targets. pharmtech.comwikipedia.org Microscale analysis techniques focus on analyzing very small sample quantities, often at the cellular or even subcellular level. ias.ac.inacs.org Deuterated compounds are increasingly relevant in both these areas.

In HTS, deuterated compounds can serve as internal standards for quantitative analysis using mass spectrometry-based screening methods. nih.govnih.gov Affinity selection mass spectrometry (ASMS), for instance, allows for high-throughput screening of compound libraries against a target protein, and the use of deuterated standards can improve the accuracy of binding measurements. nih.gov While not specifically mentioning this compound, the increasing use of deuterated compounds in HTS for various applications, including drug discovery and the screening of natural product libraries like alkaloids, indicates a clear avenue for this compound. selleckchem.commdpi.com

Microscale analysis techniques, such as direct analyte probed nanoextraction coupled with mass spectrometry, enable the chemical analysis of minute tissue regions or even single cells. acs.org Deuterium labeling can facilitate the tracking and quantification of compounds within these microenvironments. researchgate.net For example, studying the uptake, distribution, and metabolism of this compound at the cellular level using microscale analysis could provide valuable insights into its cellular pharmacology, which might differ from unlabeled hygrine due to kinetic isotope effects. nih.govresearchgate.net The development of rapid microscale methods for analyzing deuterated amino acids in plant samples highlights the potential for similar approaches with deuterated alkaloids like this compound. researchgate.net

Advancements in automation and miniaturization are continuously improving HTS and microscale analysis workflows, allowing for more experiments with less material and reduced human intervention. pharmtech.comacs.org Integrating these technological advancements with the use of deuterated standards and probes will be crucial for future research involving this compound.

Development of Novel Research Platforms for Deuterated Compounds in Chemical Biology

The growing interest in deuterated compounds across various scientific disciplines necessitates the development of specialized research platforms and methodologies. These platforms aim to streamline the synthesis, analysis, and application of deuterated molecules in chemical biology.

Facilities dedicated to deuteration, such as the National Deuteration Facility (NDF), provide access to expertise and infrastructure for producing bespoke deuterated molecules for research. riconnected.org.au Such platforms are essential for generating compounds like this compound with specific and tailored deuterium labeling patterns, which can be crucial for detailed mechanistic studies. These facilities often offer a range of services, including synthetic chemistry, biological expression systems for producing deuterated biomolecules, and analytical techniques like NMR and mass spectrometry for characterization and analysis. riconnected.org.au

Furthermore, the development of novel biocatalytic methods for selective asymmetric deuteration is expanding the accessibility of complex deuterated molecules. nih.gov These enzymatic approaches offer mild and selective ways to incorporate deuterium into specific positions within organic molecules, which can be challenging using traditional chemical synthesis. nih.gov Applying such methods to the synthesis of deuterated alkaloids could lead to the generation of novel this compound analogs with deuterium at specific positions, allowing for fine-tuned investigations of structure-activity relationships and metabolic pathways.

The integration of advanced analytical technologies, such as high-resolution NMR integrated with AI algorithms and advanced chromatography-mass spectrometry systems, within research platforms further enhances the capabilities for studying deuterated compounds. globalgrowthinsights.com These technologies are vital for the detailed structural elucidation, purity assessment, and quantitative analysis of deuterated molecules and their metabolites. globalgrowthinsights.comchromsystems.com

Future research platforms will likely focus on integrating synthesis, analysis, and biological application workflows for deuterated compounds, enabling researchers to more efficiently design, produce, and study molecules like this compound to address complex questions in chemical biology.

Q & A

Basic: What methodologies are recommended for synthesizing and characterizing Hygrine-d3 to ensure isotopic purity and structural integrity?

Answer:
this compound synthesis typically involves deuterium incorporation via catalytic exchange or chemical reduction using deuterated reagents (e.g., D₂O or LiAlD₄). Characterization requires a combination of nuclear magnetic resonance (¹H/²H NMR) and high-resolution mass spectrometry (HRMS) to confirm isotopic enrichment (>98% deuterium) and structural fidelity . Purity assessment should include chromatographic methods (HPLC/GC) with deuterium-specific detectors. Researchers must adhere to protocols for reproducibility, as outlined in NIH guidelines for preclinical chemical synthesis .

Advanced: How can isotopic effects of deuterium in this compound influence pharmacokinetic studies, and what experimental designs mitigate confounding variables?

Answer:
Deuterium isotope effects (DIEs) may alter metabolic stability, bioavailability, and enzyme-binding kinetics due to kinetic isotopic differences (k_H/k_D ~ 2–10). To isolate isotopic impacts:

  • Use dual-arm studies comparing Hygrine and this compound in in vitro metabolic assays (e.g., liver microsomes) with LC-MS/MS quantification .
  • Control for variables like pH, temperature, and enzyme concentration.
  • Apply ANOVA or mixed-effects models to statistically differentiate isotopic vs. environmental variability .

Basic: What analytical techniques are optimal for quantifying this compound in biological matrices, and how are validation parameters established?

Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to high sensitivity for deuterated analogs. Key validation steps:

  • Calibration curves : Use deuterated internal standards (e.g., Hygrine-d6) to correct for matrix effects.
  • Recovery and precision : Spike biological samples (plasma, urine) at low/medium/high concentrations; assess intra-/inter-day variability (<15% RSD) .
  • Selectivity : Confirm absence of interference from endogenous compounds via blank matrix analysis .

Advanced: How should researchers resolve contradictory data on this compound’s metabolic pathways across different in vitro and in vivo models?

Answer:
Contradictions often arise from model-specific enzyme expression or isotopic dilution. Strategies:

  • Perform cross-model correlation analysis (e.g., human hepatocytes vs. rodent models) to identify species-dependent metabolism .
  • Use isotope tracing (¹³C-glucose) to track deuterium retention in metabolites.
  • Apply Bayesian meta-analysis to quantify uncertainty and reconcile discrepancies .

Basic: What protocols ensure this compound’s stability under varying storage and experimental conditions?

Answer:
Stability studies should assess:

  • Thermal degradation : Store aliquots at -80°C, 4°C, and 25°C; monitor via LC-MS over 30 days.
  • Photostability : Expose to UV/visible light; quantify degradation products.
  • Solution stability : Test pH-dependent hydrolysis (e.g., PBS vs. simulated gastric fluid). Document deviations using ICH Q1A guidelines .

Advanced: What ethical and methodological considerations apply when designing in vivo studies involving this compound in animal or human models?

Answer:

  • Ethical approval : Submit protocols to institutional review boards (IRBs) or animal ethics committees, specifying deuterium’s biological inertness and dosing limits .
  • Participant selection : For human trials, exclude individuals with metabolic disorders affecting deuterium clearance.
  • Data transparency : Report isotopic purity and batch variability to avoid replication issues .

Basic: How can researchers integrate this compound into existing pharmacological frameworks to study alkaloid biosynthesis?

Answer:

  • Use isotopic labeling in precursor-feeding experiments (e.g., deuterated lysine) to trace alkaloid pathways in plant tissues.
  • Combine with RNA-seq to correlate deuterium incorporation with enzyme expression (e.g., polyketide synthases) .
  • Validate via stable isotope-assisted NMR for real-time metabolic flux analysis .

Advanced: What strategies address this compound’s long-term stability in environmental samples, and how do degradation products impact ecological studies?

Answer:

  • Accelerated stability testing : Use Arrhenius modeling to predict degradation rates under environmental conditions (e.g., soil pH, microbial activity) .
  • Non-targeted screening : Employ HRMS to identify transformation products (e.g., deutero-norhygrine) and assess ecotoxicity via Daphnia magna assays .

Basic: What ethical documentation is required when publishing this compound research involving human or animal subjects?

Answer:

  • Declare IRB/IACUC approval numbers, consent forms, and compliance with ARRIVE or CONSORT guidelines.
  • For human studies, anonymize data and disclose deuterium’s safety profile per FDA/EMA nonclinical guidelines .

Advanced: How can researchers optimize inter-laboratory reproducibility for this compound quantification in multi-center studies?

Answer:

  • Standardized protocols : Distribute pre-qualified reference materials and SOPs for LC-MS/MS calibration .
  • Blinded sample exchange : Validate cross-lab consistency via z-score analysis.
  • Data harmonization : Use cloud-based platforms (e.g., LabKey) for centralized data curation and outlier detection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.